

Understanding the structure of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.

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Compound of Interest

Compound Name: 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

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An In-depth Technical Guide to 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic properties, and potential biological activities of **4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde**. This aromatic aldehyde, featuring a prenyl ether moiety, has garnered interest for its potential applications in medicinal chemistry and drug development, particularly in the areas of oncology and inflammatory diseases. This document consolidates available data on its synthesis via Williamson ether synthesis, its characteristic spectral data, and preliminary insights into its mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Structure and Properties

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-prenyloxybenzaldehyde, is an organic compound with the molecular formula $C_{12}H_{14}O_2$ and a molecular weight of 190.24 g/mol. The structure consists of a benzaldehyde core with a 3-methylbut-2-en-1-yl (prenyl) group attached to the phenolic oxygen at the para position.

Table 1: Physicochemical Properties of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₄ O ₂	[1]
Molecular Weight	190.24 g/mol	[1]
CAS Number	28090-12-2	[1]
Appearance	Not specified in detail, likely a solid or oil	-
Solubility	Soluble in common organic solvents	Inferred

Synthesis

The primary synthetic route to 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde is the Williamson ether synthesis.[2] This well-established S_N2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzaldehyde on an alkyl halide, in this case, prenyl bromide (1-bromo-3-methyl-2-butene).

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies.[2][3][4][5][6]

Materials:

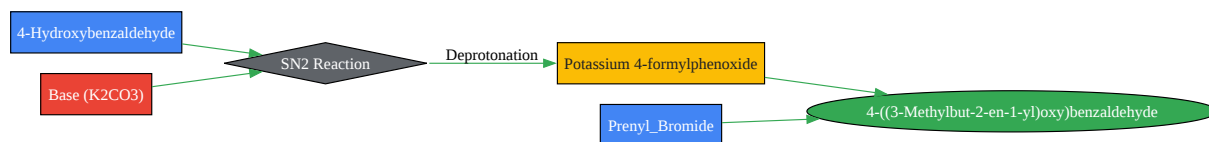
- 4-Hydroxybenzaldehyde
- Prenyl bromide (1-bromo-3-methyl-2-butene)
- Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
- Acetone or Dimethylformamide (DMF)
- Ethyl acetate

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography elution

Procedure:

- To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).
- Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
- Add prenyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux (for acetone) or maintain at room temperature to 50 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure **4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde**.

Logical Relationship of Williamson Ether Synthesis



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Caption: Williamson ether synthesis of the target compound.

Spectroscopic Data

The structure of **4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde** can be confirmed by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

Technique	Key Features and Assignments
¹ H NMR	δ ~9.8 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H ortho to CHO), ~7.0 (d, 2H, Ar-H ortho to O-prenyl), ~5.5 (t, 1H, vinylic-H of prenyl), ~4.6 (d, 2H, -O-CH ₂ -), ~1.8 (s, 3H, CH ₃), ~1.7 (s, 3H, CH ₃)
¹³ C NMR	δ ~191 (C=O), ~164 (Ar-C-O), ~140 (C=CH of prenyl), ~132 (Ar-CH ortho to CHO), ~130 (Ar-C-CHO), ~120 (CH=C of prenyl), ~115 (Ar-CH ortho to O-prenyl), ~65 (-O-CH ₂ -), ~26 (CH ₃), ~18 (CH ₃)
IR (cm ⁻¹)	~2920 (C-H aliphatic), ~2850 (C-H aldehyde), ~1685 (C=O aldehyde), ~1600, ~1580 (C=C aromatic), ~1250 (C-O ether)
Mass Spec (MS)	m/z 190 (M ⁺), characteristic fragmentation pattern

Note: The exact chemical shifts (δ) in NMR and absorption frequencies in IR may vary slightly depending on the solvent and instrument used.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Biological Activities and Potential Applications

Preliminary studies suggest that **4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde** possesses promising biological activities, making it a molecule of interest for drug development.

Anticancer Activity

Benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[\[12\]](#)[\[13\]](#) While specific IC_{50} values for **4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde** are not widely reported in publicly accessible literature, related compounds have shown activity.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) The proposed mechanism of action for some benzaldehydes involves the induction of apoptosis and cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a generalized protocol for assessing the cytotoxic activity of a compound against cancer cell lines.

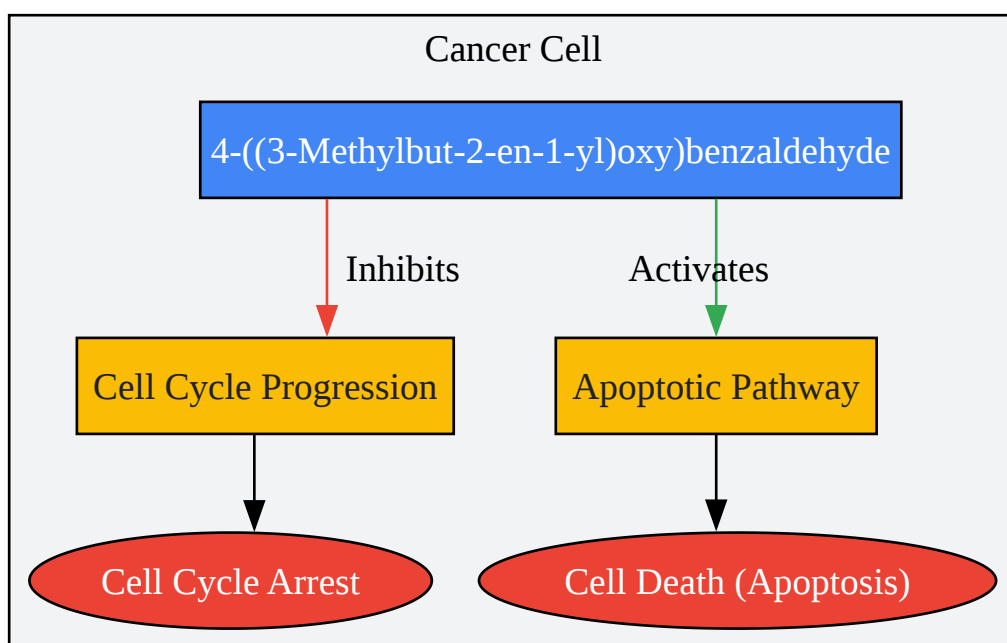
Materials:

- Cancer cell lines (e.g., MCF-7, HeLa, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde**
- Dimethyl sulfoxide (DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Solubilization buffer (e.g., acidified isopropanol)
- 96-well microplates
- Microplate reader

Procedure:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Prepare a stock solution of the test compound in DMSO and make serial dilutions in the complete medium.
- Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
- Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Diagram: Potential Anticancer Mechanism



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Caption: Postulated anticancer mechanism of action.

Anti-inflammatory Activity

The anti-inflammatory potential of benzaldehyde derivatives has also been explored.^{[17][18][19][20][21][22]} The mechanism may involve the inhibition of pro-inflammatory enzymes and cytokines.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol outlines a common method to assess the anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 macrophage cell line
- Complete cell culture medium
- Lipopolysaccharide (LPS)
- **4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde**
- Griess reagent
- 96-well microplates

Procedure:

- Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
- Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

- After incubation, collect the cell culture supernatant.
- Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm.
- Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde is a readily synthesizable aromatic aldehyde with potential for further investigation in the field of drug discovery. Its synthesis via Williamson ether synthesis is straightforward. The preliminary indications of its anticancer and anti-inflammatory activities warrant more detailed in vivo studies and mechanism of action elucidation to fully understand its therapeutic potential. This guide provides a foundational resource for researchers to build upon in their exploration of this promising compound.

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